molecular formula C22H40N8O8 B12534843 Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginylglycine CAS No. 685870-52-4

Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginylglycine

Cat. No.: B12534843
CAS No.: 685870-52-4
M. Wt: 544.6 g/mol
InChI Key: OCIWEOWDRXMQGP-MNUAXYBXSA-N
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Description

Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginylglycine is a peptide compound composed of six amino acids: glycine, lysine, isoleucine, and asparagine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is added to the growing chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginylglycine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction will yield free thiols.

Scientific Research Applications

Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginylglycine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit or activate enzymes involved in metabolic pathways or bind to receptors to trigger signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities, including wound healing and anti-inflammatory effects.

    Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties, investigated for its potential in treating neurodegenerative diseases.

Uniqueness

Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginylglycine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of glycine, lysine, isoleucine, and asparagine residues allows it to interact with a wide range of molecular targets, making it versatile for various applications.

Properties

CAS No.

685870-52-4

Molecular Formula

C22H40N8O8

Molecular Weight

544.6 g/mol

IUPAC Name

2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetic acid

InChI

InChI=1S/C22H40N8O8/c1-3-12(2)19(22(38)29-14(8-15(25)31)21(37)27-11-18(34)35)30-17(33)10-26-20(36)13(6-4-5-7-23)28-16(32)9-24/h12-14,19H,3-11,23-24H2,1-2H3,(H2,25,31)(H,26,36)(H,27,37)(H,28,32)(H,29,38)(H,30,33)(H,34,35)/t12-,13-,14-,19-/m0/s1

InChI Key

OCIWEOWDRXMQGP-MNUAXYBXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CN

Origin of Product

United States

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